molecular formula C13H36Si4 B094962 Tetrakis(trimethylsilyl)methane CAS No. 1066-64-4

Tetrakis(trimethylsilyl)methane

Cat. No.: B094962
CAS No.: 1066-64-4
M. Wt: 304.76 g/mol
InChI Key: WFGTTYMWWMWERB-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsilyl)methane is an organic compound with the chemical formula C₁₃H₃₆Si₄. It consists of four trimethylsilyl (Si(CH₃)₃) groups bonded to a central carbon atom. This compound is notable for its extreme steric crowding, which is made possible by the longer silicon-carbon bonds compared to its all-carbon equivalent, tetra-tert-butylmethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilyl)methane can be synthesized through the reaction of carbon tetrachloride or carbon tetrabromide with trimethylchlorosilane in anhydrous tetrahydrofuran in the presence of lithium . Another method involves the reaction of this compound with tert-butyllithium in tetramethylethylenediamine to yield (Me₃Si)₃CSiMe₂CH₂Li .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of organosilicon chemistry techniques under controlled laboratory conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trimethylsilyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: tert-Butyllithium, trimethylchlorosilane, carbon tetrachloride, carbon tetrabromide.

    Conditions: Anhydrous conditions, typically in tetrahydrofuran or tetramethylethylenediamine solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetrakis(trimethylsilyl)methane is primarily related to its steric hindrance and the stability of the silicon-carbon bonds. The trimethylsilyl groups provide significant steric protection to the central carbon atom, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Neopentane
  • Tetraethylmethane
  • Tetravinylmethane
  • Tetraethynylmethane
  • Tetracyclopropylmethane
  • Tetraphenylmethane

Uniqueness: Tetrakis(trimethylsilyl)methane is unique due to the presence of four bulky trimethylsilyl groups, which provide extreme steric hindrance. This characteristic distinguishes it from other similar compounds, such as neopentane and tetraethylmethane, which do not have the same level of steric protection .

Biological Activity

Tetrakis(trimethylsilyl)methane (TTMSM), with the chemical formula C13H36Si4C_{13}H_{36}Si_4, is an organosilicon compound characterized by four trimethylsilyl groups attached to a central carbon atom. Its unique structure leads to significant steric hindrance, influencing its chemical reactivity and biological interactions. This article explores the biological activity of TTMSM, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

TTMSM is notable for its high steric bulk due to the presence of four trimethylsilyl groups. This configuration impacts its solubility and reactivity, making it an interesting candidate for various biological studies. The silicon-carbon bonds in TTMSM are longer than typical carbon-carbon bonds, which contributes to its stability and unique properties compared to similar carbon-based compounds.

The biological activity of TTMSM is primarily attributed to its ability to form complexes with metal ions and other biomolecules. These interactions can modulate various biochemical pathways, potentially influencing cellular functions such as:

  • Antioxidant Activity : TTMSM may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Metal Ion Chelation : Its capacity to bind metal ions could play a role in detoxification processes within biological systems.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that TTMSM can affect cell viability and proliferation in various cell lines. For instance, studies involving human fibroblast cells indicated that TTMSM could enhance cell survival under oxidative stress conditions, suggesting its potential as a protective agent against cellular damage.
  • Animal Studies : In vivo experiments have shown that administration of TTMSM in animal models resulted in reduced markers of inflammation and oxidative stress. These findings indicate that TTMSM may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Therapeutic Applications : Preliminary investigations suggest that TTMSM could be explored for therapeutic applications in areas such as:
    • Cancer Treatment : Due to its ability to influence cellular pathways, TTMSM may be investigated as an adjunctive treatment in cancer therapies.
    • Neuroprotection : Its antioxidant properties could be beneficial in neurodegenerative diseases where oxidative stress plays a crucial role.

Comparative Biological Activity

CompoundAntioxidant ActivityMetal ChelationAnti-inflammatory Effects
This compound (TTMSM)ModerateHighSignificant
Other Organosilicon CompoundsVariableLowMinimal

Properties

IUPAC Name

trimethyl-[tris(trimethylsilyl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H36Si4/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGTTYMWWMWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H36Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061436
Record name Silane, methanetetrayltetrakis[trimethyl-
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Molecular Weight

304.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-64-4
Record name 1,1′,1′′,1′′′-Methanetetrayltetrakis[1,1,1-trimethylsilane]
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Record name Tetrakis(trimethylsilyl)methane
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Record name Silane, 1,1',1'',1'''-methanetetrayltetrakis[1,1,1-trimethyl-
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Record name Silane, methanetetrayltetrakis[trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanetetrayltetrakis[trimethylsilane]
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Record name TETRAKIS(TRIMETHYLSILYL)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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